Bastadin 10

Catalog No.
S634368
CAS No.
127687-08-5
M.F
C34H28Br4N4O9
M. Wt
956.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bastadin 10

CAS Number

127687-08-5

Product Name

Bastadin 10

IUPAC Name

(12Z,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione

Molecular Formula

C34H28Br4N4O9

Molecular Weight

956.2 g/mol

InChI

InChI=1S/C34H28Br4N4O9/c35-20-7-16-1-3-27(20)50-30-13-18(9-23(38)32(30)45)11-25(42-49)34(47)40-15-26(43)19-2-4-28(21(36)14-19)51-29-12-17(8-22(37)31(29)44)5-6-39-33(46)24(10-16)41-48/h1-4,7-9,12-14,26,43-45,48-49H,5-6,10-11,15H2,(H,39,46)(H,40,47)/b41-24-,42-25+/t26-/m1/s1

InChI Key

YBDUMXZBKBTNGS-VEGWVUODSA-N

SMILES

C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br

Synonyms

bastadin 10, bastadin-10

Canonical SMILES

C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br

Isomeric SMILES

C1CNC(=O)/C(=N\O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)NC[C@H](C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br

The exact mass of the compound Bastadin 10 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Halogenated Diphenyl Ethers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bastadin 10 is a complex marine natural product derived from the sponge Ianthella basta. It belongs to the class of compounds known as bastadins, which are characterized by their unique brominated bis-diaryl ether structure. This compound is notable for its ability to modulate the activity of ryanodine receptors, which are critical calcium channels involved in muscle contraction and various cellular signaling processes. The chemical structure of Bastadin 10 includes multiple bromine atoms and a distinct arrangement of aromatic rings, contributing to its biological activity and potential therapeutic applications .

  • Oxidation: This compound can be oxidized to produce quinone derivatives, often using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert Bastadin 10 into its corresponding hydroquinone form, typically utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atoms in Bastadin 10 can be substituted with other functional groups under suitable conditions, allowing for the synthesis of various substituted bastadin derivatives. Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide.

Common Reagents and Conditions

Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganate, Hydrogen peroxideQuinone derivatives
ReductionSodium borohydride, Lithium aluminum hydrideHydroquinone derivatives
SubstitutionSodium methoxideVarious substituted bastadins

Bastadin 10 exhibits significant biological activity through its interaction with ryanodine receptors. It stabilizes the open conformation of these receptors in an FKBP12-dependent manner, which is crucial for calcium ion release in muscle cells. This stabilization leads to enhanced calcium signaling, impacting muscle contraction and potentially influencing various cellular processes. Research indicates that Bastadin 10 may possess anti-cancer and anti-inflammatory properties, making it a candidate for therapeutic applications against tumors and other diseases .

The synthesis of Bastadin 10 typically involves the following methods:

  • Coupling of Brominated Phenols: The initial step involves the coupling of brominated phenols with symmetrical iodonium salts to form the diaryl ether backbone.
  • Macrolactamization: Following the formation of o-brominated diaryl ethers, macrolactamization occurs to create the macrocyclic structure characteristic of Bastadin 10.

Most studies focus on laboratory-scale synthesis for research purposes rather than large-scale industrial production .

Bastadin 10 has diverse applications across various fields:

  • Chemistry: It serves as a chemical probe for studying the structure-activity relationships of brominated bis-diaryl ethers.
  • Biology: Investigated for its role in modulating calcium channels and its potential effects on cellular signaling pathways.
  • Medicine: Explored for therapeutic applications, particularly in oncology due to its anti-cancer properties.
  • Industry: Potential use in developing new materials and chemical sensors .

Studies have demonstrated that Bastadin 10 interacts specifically with ryanodine receptors, affecting calcium ion dynamics within cells. Its mechanism involves stabilizing the receptor's open state, which is essential for calcium release during muscle contraction. This property has been leveraged in research to better understand calcium signaling pathways and their implications in various physiological processes .

Bastadin 10 shares structural and functional similarities with other members of the bastadin family. Here are some notable comparisons:

CompoundKey CharacteristicsUniqueness
Bastadin 5Stabilizes both open and closed states of ryanodine receptorsLess selective than Bastadin 10
Bastadin 6Exhibits anti-cancer properties; induces apoptotic cell deathFocuses on apoptosis rather than receptor stabilization
Bastadin 9Similar anti-cancer and anti-angiogenic propertiesShares some structural features but differs in action

Bastadin 10 is unique due to its pronounced ability to stabilize the open conformation of ryanodine receptors, making it a valuable tool for studying calcium channel regulation and exploring potential therapeutic applications .

XLogP3

7.7

Dates

Last modified: 02-18-2024

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